2-(Chloromethyl)-5-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(difluoromethyl)pyridine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chloromethyl and difluoromethyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The difluoromethyl group can be introduced via cross-coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Chloromethyl)-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(difluoromethyl)pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl and difluoromethyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in similar difluoromethylation reactions.
Trifluoromethylated Pyridines: Compounds with similar fluorine-containing substituents that exhibit comparable reactivity.
Properties
Molecular Formula |
C7H6ClF2N |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2 |
InChI Key |
DHEDTZBTZVPBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.